molecular formula C14H15ClO5 B14602288 Microline CAS No. 60958-71-6

Microline

Cat. No.: B14602288
CAS No.: 60958-71-6
M. Wt: 298.72 g/mol
InChI Key: YTCQFLFGFXZUSN-BAQGIRSFSA-N
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Description

Microline is a compound that has garnered significant attention in various scientific fields due to its unique properties and potential applications. It is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Microline can be synthesized through several methods, depending on the desired purity and application. One common synthetic route involves the use of preparative liquid chromatography, which allows for the isolation and purification of the compound . This method is particularly useful for obtaining high-purity samples for research purposes.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale preparative liquid chromatography. This method is chosen for its efficiency in handling large quantities of the compound while maintaining high purity levels . The process typically includes solvent delivery, sample introduction, flow splitting, detection, and fraction collection.

Chemical Reactions Analysis

Types of Reactions

Microline undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.

    Substitution: Halogenation reactions often involve reagents like chlorine or bromine to substitute hydrogen atoms in this compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxides of this compound, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

Microline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Microline exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in the treatment of presbyopia, this compound acts on the eye’s lens, improving its ability to focus on nearby objects . This action is mediated through the modulation of lens elasticity and accommodation.

Comparison with Similar Compounds

Microline is often compared with other compounds that have similar properties and applications. Some of these compounds include:

    Pilocarpine: Used in ophthalmology for similar purposes as this compound.

    Atropine: Another compound used in eye treatments, but with different mechanisms of action.

    Tropicamide: Employed in eye examinations to dilate the pupil.

This compound stands out due to its unique combination of stability, reactivity, and therapeutic potential, making it a valuable compound in various scientific and industrial applications.

Properties

CAS No.

60958-71-6

Molecular Formula

C14H15ClO5

Molecular Weight

298.72 g/mol

IUPAC Name

4-[(Z)-1-chloroprop-1-enyl]-5,11-dihydroxy-8-methyl-6,12-dioxatetracyclo[6.2.2.01,9.05,11]dodec-3-en-2-one

InChI

InChI=1S/C14H15ClO5/c1-3-8(15)7-4-10(16)12-5-9(12)11(2)6-19-13(7,17)14(12,18)20-11/h3-4,9,17-18H,5-6H2,1-2H3/b8-3-

InChI Key

YTCQFLFGFXZUSN-BAQGIRSFSA-N

Isomeric SMILES

C/C=C(/C1=CC(=O)C23CC2C4(COC1(C3(O4)O)O)C)\Cl

Canonical SMILES

CC=C(C1=CC(=O)C23CC2C4(COC1(C3(O4)O)O)C)Cl

Origin of Product

United States

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